1-benzyl-N-methyltriazol-4-amine
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Overview
Description
1-benzyl-N-methyltriazol-4-amine is a chemical compound with the molecular formula C10H12N4. It is used in laboratory settings .
Synthesis Analysis
Triazoles, the class of compounds to which 1-benzyl-N-methyltriazol-4-amine belongs, are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They can be synthesized through various methods, including copper (I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis
The molecular structure of a compound like 1-benzyl-N-methyltriazol-4-amine can be determined using techniques such as X-ray crystallography and other state-of-the-art analytical methods .Chemical Reactions Analysis
The analysis of chemical reactions involving compounds like 1-benzyl-N-methyltriazol-4-amine can be performed using various tools and techniques . These include identifying key functional groups and classifying reactions into categories .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1-benzyl-N-methyltriazol-4-amine can be analyzed using various techniques . These properties can include factors like pH, cation exchange capacity, and organic carbon content .Scientific Research Applications
Drug Discovery
The triazole ring, a core structure in 1-benzyl-N-methyltriazol-4-amine, is a prevalent motif in medicinal chemistry due to its resemblance to the amide bond and its ability to mimic E or Z amide bonds. This compound has been utilized in the development of various drugs, including anticonvulsants like Rufinamide, broad-spectrum cephalosporin antibiotics like cefatrizine, anticancer agents such as carboxyamidotriazole, and β-lactam antibiotics like tazobactam .
Organic Synthesis
In organic synthesis, 1-benzyl-N-methyltriazol-4-amine serves as a versatile intermediate. Its stability under both acidic and basic conditions makes it an ideal candidate for constructing complex organic molecules, particularly in the context of click chemistry reactions .
Polymer Chemistry
The triazole ring’s robustness and stability are advantageous in polymer chemistry. It can be incorporated into polymers to enhance their thermal stability and chemical resistance, making them suitable for a wide range of industrial applications .
Supramolecular Chemistry
1-benzyl-N-methyltriazol-4-amine can be used to create supramolecular structures due to its ability to engage in hydrogen bonding and π-π interactions. These structures have potential applications in the development of new materials and sensors .
Bioconjugation
This compound is useful in bioconjugation techniques, where it can be used to attach various biomolecules to one another or to other materials. This is particularly relevant in the field of drug delivery and diagnostic assays .
Chemical Biology
In chemical biology, 1-benzyl-N-methyltriazol-4-amine is used to study biological processes at the molecular level. Its incorporation into biomolecules can help in understanding the structure-function relationships of proteins and nucleic acids .
Fluorescent Imaging
The triazole moiety can be functionalized to act as a fluorescent probe. This application is significant in biological research where it can be used for imaging cells and tissues, tracking the location of molecules in real-time .
Materials Science
Due to its unique properties, 1-benzyl-N-methyltriazol-4-amine is also explored in materials science. It can contribute to the development of new materials with specific electronic, optical, or mechanical properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-N-methyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTZXKWPVUWABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN(N=N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-methyltriazol-4-amine |
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